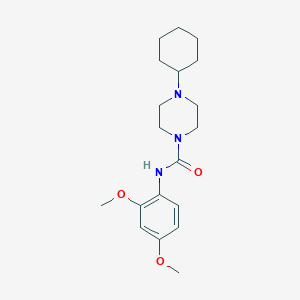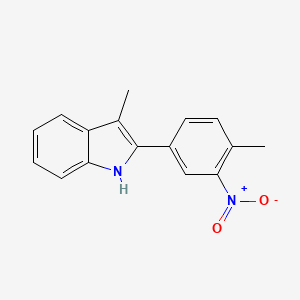
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various neurological disorders. CPP is a piperazine derivative that has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. In
作用機序
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide can reduce the excitotoxicity that occurs in neurological disorders, which can lead to neuronal damage and death. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, increasing neurotrophic factor expression, and modulating inflammatory responses. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to improve mitochondrial function, which is important for maintaining cellular energy production and preventing cell death. These effects may contribute to the neuroprotective and cognitive-enhancing effects of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide.
実験室実験の利点と制限
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity and specificity for the NMDA receptor. However, 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety and efficacy of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide in lab experiments.
将来の方向性
There are several future directions for research on 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide, including investigating its potential use in combination with other drugs for the treatment of neurological disorders, exploring its effects on other neurotransmitter systems, and optimizing its dosing and delivery methods. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide may also have potential applications in the treatment of other conditions, such as traumatic brain injury and stroke. Further research is needed to fully understand the therapeutic potential of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide and to develop safe and effective treatment strategies.
合成法
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with 2,4-dimethoxybenzaldehyde to form 4-cyclohexyl-2,4-dimethoxybenzaldehyde. This intermediate is then reacted with piperazine in the presence of a catalyst to form 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide. The synthesis of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
4-cyclohexyl-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-16-8-9-17(18(14-16)25-2)20-19(23)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCCHJHBYJPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B5380952.png)
![N,3,4-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380957.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5380966.png)
![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5380971.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5380977.png)
![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)

![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)